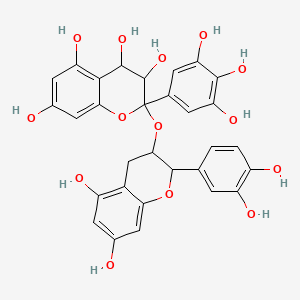
Stannane, ((dimethylthiocarbamoyl)thio)tributyl-
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Stannane, ((dimethylthiocarbamoyl)thio)tributyl- is complex. The compound’s complexity is due to its intricate structure and the combination of longer and shorter sentences.Chemical Reactions Analysis
Stannane compounds, such as Tributyltin hydride (Tributylstannane), are known to be good radical reducing agents . They can cleave homolytically due to the relatively weak, nonionic bond between tin and hydrogen . These compounds are often used in various reactions, including the Barton-McCombie reaction, Barton decarboxylation, dehalogenation, and intramolecular radical cyclization .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds : Tributyl(3,3,3-trifluoro-1-propynyl)stannane is effective for synthesizing various trifluoromethylated heterocyclic compounds, useful as building blocks in organic chemistry (Hanamoto, Hakoshima, & Egashira, 2004).
Reactions with Arynes : Tributyl[(phenylselanyl)aryl]stannanes are prepared through reactions with aryne intermediates, demonstrating the utility of stannanes in forming aryl compounds (Toledo et al., 2010).
Preparation of N-Homoallylic Sulfamides : P'CP'-pincer palladium complex-catalyzed allylation using allyl(tributyl)stannane can prepare N-homoallylic sulfamides, illustrating the use of stannanes in catalyst-driven reactions (Li et al., 2009).
Transmetalation Reactions : Beta-tributyl(styryl)stannanes undergoing transmetalation with n-BuLi generate styryllithium intermediates, showcasing the application of stannanes in transmetalation processes (Rim & Son, 2003).
Stannylcyclopropanation of Alkenes : Chromium-mediated reactions involving tributyl(diiodomethyl)stannane provide a method for the cyclopropanation of alkenes, indicative of the role of stannanes in forming cyclopropane derivatives (Murai et al., 2019).
Asymmetric Allylation : Tributyl-[(2-methylidene-4,4-diethoxy)butyl]stannane has been used in catalytic asymmetric allylation of butanal, underlining its use in asymmetric synthesis (Masyuk & Mineeva, 2016).
Hydrostannylation of Allyl Alcohols : Dibutyl(trifluoromethanesulfoxy)stannane enables highly diastereoselective hydrostannylation of allyl and homoallyl alcohols, demonstrating the versatility of stannanes in selective hydrostannylation (Miura, Wang, & Hosomi, 2005).
Propiedades
IUPAC Name |
butane;N,N-dimethylcarbamodithioate;tin(4+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H7NS2.Sn/c3*1-3-4-2;1-4(2)3(5)6;/h3*1,3-4H2,2H3;1-2H3,(H,5,6);/q3*-1;;+4/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSQJQWQZYWNNT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CN(C)C(=S)[S-].[Sn+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NS2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174297 | |
| Record name | Stannane, ((dimethylthiocarbamoyl)thio)tributyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20369-63-5 | |
| Record name | Stannane, ((dimethylthiocarbamoyl)thio)tributyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020369635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, ((dimethylthiocarbamoyl)thio)tributyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-N-((R)-1-(4-methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B3049283.png)
![tert-Butyl 4-methyl-3,5-dioxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3049285.png)
![Tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-6-ylcarbamate](/img/structure/B3049286.png)

![Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate](/img/structure/B3049288.png)
![Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride](/img/structure/B3049289.png)








